Cemadotin

Vue d'ensemble

Description

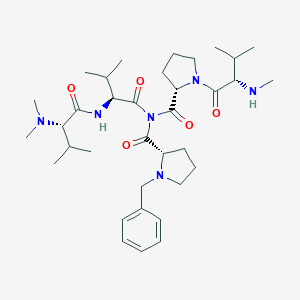

Cemadotin, également connu sous le nom de LU103793, est un analogue synthétique de la dolastatine 15, un peptide cytotoxique naturel. This compound est un pentapeptide hydrosoluble qui a montré une activité antiproliférative et antitumorale puissante. Il fonctionne en inhibant l'assemblage des microtubules et la polymérisation de la tubuline, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Méthodes De Préparation

Cemadotin est synthétisé par une série de réactions chimiques impliquant le couplage d'acides aminés et d'autres groupes chimiques. La voie de synthèse implique généralement les étapes suivantes :

Couplage des acides aminés : Le processus commence par le couplage de la N,N-diméthyl-L-valyl-L-valyl-N-méthyl-L-valyl-L-prolyl-N-benzyl-L-prolinamide.

Formation de liaisons peptidiques : Les acides aminés sont liés ensemble par des liaisons peptidiques pour former la structure pentapeptide.

Purification : Le composé résultant est purifié à l'aide de techniques telles que la chromatographie liquide pour garantir une pureté et un rendement élevés

Analyse Des Réactions Chimiques

Cemadotin subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier le this compound, ce qui peut modifier son activité biologique.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions sont généralement des versions modifiées du this compound avec des propriétés biologiques modifiées .

Applications De Recherche Scientifique

Chimie : Cemadotin est utilisé comme composé modèle pour étudier la synthèse et la modification des médicaments à base de peptides.

Biologie : En recherche biologique, le this compound est utilisé pour étudier les mécanismes d'inhibition des microtubules et d'arrêt du cycle cellulaire.

Médecine : this compound s'est avéré prometteur comme agent anticancéreux, en particulier dans le traitement des tumeurs solides. .

Industrie : this compound est utilisé dans le développement de conjugués anticorps-médicaments (ADC) pour la thérapie anticancéreuse ciblée. .

Mécanisme d'action

This compound exerce son activité antitumorale en se liant à la tubuline, une protéine essentielle à la formation des microtubules. En se liant à la tubuline, le this compound perturbe la dynamique de l'assemblage et du désassemblage des microtubules, ce qui conduit à l'arrêt du cycle cellulaire à la phase mitotique. Cette inhibition de la dynamique des microtubules empêche la bonne ségrégation des chromosomes pendant la division cellulaire, conduisant finalement à la mort cellulaire .

Mécanisme D'action

Cemadotin exerts its antitumor activity by binding to tubulin, a protein that is essential for microtubule formation. By binding to tubulin, this compound disrupts the dynamics of microtubule assembly and disassembly, leading to cell cycle arrest at the mitotic phase. This inhibition of microtubule dynamics prevents the proper segregation of chromosomes during cell division, ultimately leading to cell death .

Comparaison Avec Des Composés Similaires

Cemadotin est similaire à d'autres agents ciblant les microtubules tels que la dolastatine 10, la dolastatine 15 et la tasidotine. Le this compound est unique par sa solubilité dans l'eau et son site de liaison spécifique sur la tubuline. Ce site de liaison distinct permet au this compound d'exercer ses effets avec une grande puissance et une grande sélectivité .

Composés similaires

Dolastatine 10 : Un autre inhibiteur puissant des microtubules avec un site de liaison différent sur la tubuline.

Dolastatine 15 : Le composé parent du this compound, également un inhibiteur des microtubules.

Tasidotine : Un dérivé de la dolastatine 15 actif par voie orale avec une activité antitumorale similaire.

Les propriétés uniques du this compound, telles que sa solubilité dans l'eau et son site de liaison spécifique, en font un composé précieux pour la recherche et les applications thérapeutiques.

Activité Biologique

Cemadotin, also known as LU103793 or NSC D-669356, is a synthetic analogue of the natural product dolastatin 15. It has garnered attention for its potent antitumor properties and is currently under investigation in clinical trials for its efficacy in treating various cancers. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical findings, and case studies.

This compound primarily exerts its antitumor effects through the inhibition of microtubule dynamics. It binds to tubulin, the protein that forms microtubules, and suppresses their dynamic instability. This action is critical during mitosis, as microtubules are essential for chromosome segregation. Studies have demonstrated that this compound reduces the rate of microtubule growth and shortening while increasing the time microtubules spend in a paused state without significant depolymerization .

Binding Characteristics

- Binding Sites : this compound exhibits two classes of binding sites on tubulin with dissociation constants () of 19.4 µM and 136 µM.

- Interaction with Other Agents : It does not inhibit the binding of vinblastine to tubulin, indicating a unique binding mechanism distinct from other microtubule-targeting agents .

Pharmacokinetics

This compound is administered via continuous intravenous infusion, and pharmacokinetic studies have been conducted to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. The drug has shown nonlinear pharmacokinetics at higher doses, with a maximum tolerated dose (MTD) established through dose-escalation studies .

Phase I Trials

A phase I clinical trial evaluated this compound in patients with refractory solid tumors. The study aimed to determine safety, tolerability, and preliminary efficacy. Patients received escalating doses starting from 2.5 mg/m² to identify the MTD . Key findings included:

- Toxicity Profile : The primary toxicities observed were hematologic, including neutropenia. Non-hematologic toxicities were generally mild to moderate.

- Antitumor Activity : Some patients exhibited stable disease or minor responses to treatment, particularly those with non-small cell lung carcinoma and hepatocellular carcinoma .

Efficacy in Preclinical Models

In preclinical studies, this compound demonstrated significant antiproliferative effects across various cancer cell lines, including breast, ovarian, prostate, and colon carcinomas. It also showed efficacy in murine tumor models such as P388 leukemia and MX-1 human breast carcinoma xenografts .

Case Studies

Several case studies highlight the clinical potential of this compound:

- Case Study 1 : A patient with advanced non-small cell lung cancer experienced stable disease for 11 months while on this compound treatment.

- Case Study 2 : In a cohort of patients treated for various solid tumors, one patient showed a minor response after receiving this compound at higher doses .

Summary of Findings

The following table summarizes key findings related to the biological activity and clinical outcomes associated with this compound:

| Parameter | Findings |

|---|---|

| Mechanism of Action | Inhibits microtubule dynamics by binding to tubulin |

| Binding Affinity | Two classes of binding sites (: 19.4 µM, 136 µM) |

| Administration Route | Continuous intravenous infusion |

| Maximum Tolerated Dose | Established through phase I trials |

| Primary Toxicities | Neutropenia; mild to moderate non-hematologic effects |

| Clinical Responses | Stable disease or minor responses in several cases |

Propriétés

Numéro CAS |

159776-69-9 |

|---|---|

Formule moléculaire |

C35H56N6O5 |

Poids moléculaire |

640.9 g/mol |

Nom IUPAC |

(2S)-N-benzyl-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C35H56N6O5/c1-22(2)28(37-32(43)29(23(3)4)38(7)8)34(45)39(9)30(24(5)6)35(46)41-20-14-18-27(41)33(44)40-19-13-17-26(40)31(42)36-21-25-15-11-10-12-16-25/h10-12,15-16,22-24,26-30H,13-14,17-21H2,1-9H3,(H,36,42)(H,37,43)/t26-,27-,28-,29-,30-/m0/s1 |

Clé InChI |

XSAKVDNHFRWJKS-IIZANFQQSA-N |

SMILES |

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC3=CC=CC=C3)NC(=O)C(C(C)C)N(C)C |

SMILES isomérique |

CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N(C)C |

SMILES canonique |

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC3=CC=CC=C3)NC(=O)C(C(C)C)N(C)C |

Séquence |

VVVPP |

Synonymes |

cemadotin LU 103793 LU-103793 LU103793 N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-L-prolinebenzylamide NSC 669356D NSC D-669356 NSC D669356 NSC-669356D NSC-D669356 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.